Sodium tert-decanoate

Description

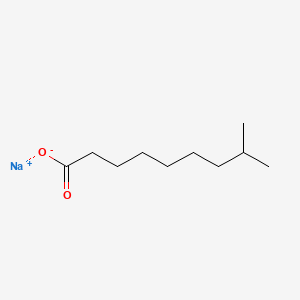

Sodium tert-decanoate (CAS: 84878-37-5) is the sodium salt of tert-decanoic acid, a branched-chain carboxylic acid with a tertiary carbon structure at the carboxyl group. This branching confers distinct physicochemical properties, such as reduced water solubility and increased hydrophobicity compared to linear-chain analogs like sodium decanoate . The compound is primarily utilized in specialized industrial applications, such as polymer synthesis, where its steric hindrance and solubility profile enhance material properties. For example, vinyl tert-decanoate (a related ester) is copolymerized with vinyl acetate and butyl acrylate to produce hydrophobic polymers for gel electrolytes in zinc batteries . Its restricted solubility (0.001 g/100g at 20°C for the vinyl ester form) underscores its role in creating water-resistant materials .

Properties

CAS No. |

94689-32-4 |

|---|---|

Molecular Formula |

C10H19NaO2 |

Molecular Weight |

194.25 g/mol |

IUPAC Name |

sodium;8-methylnonanoate |

InChI |

InChI=1S/C10H20O2.Na/c1-9(2)7-5-3-4-6-8-10(11)12;/h9H,3-8H2,1-2H3,(H,11,12);/q;+1/p-1 |

InChI Key |

MGIZGDWJISZTSO-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)CCCCCCC(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium tert-decanoate can be synthesized through the neutralization of decanoic acid with a sodium base, such as sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium at room temperature. The general reaction is as follows:

C10H20O2+NaOH→C10H19O2Na+H2O

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar neutralization reactions. The process involves the continuous addition of decanoic acid to a solution of sodium hydroxide under controlled temperature and pH conditions. The resulting product is then purified and dried to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

Sodium tert-decanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form decanoic acid and other oxidation products.

Reduction: It can be reduced to form decanol.

Substitution: It can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reactions typically occur in the presence of strong acids or bases.

Major Products Formed

Oxidation: Decanoic acid and other carboxylic acids.

Reduction: Decanol.

Substitution: Various sodium salts depending on the substituting cation.

Scientific Research Applications

Sodium tert-decanoate has several scientific research applications:

Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.

Biology: Studied for its effects on cell membranes and as a potential antimicrobial agent.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.

Mechanism of Action

The mechanism of action of sodium tert-decanoate involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing it to interact with cell membranes and other biological structures. This interaction can disrupt membrane integrity, leading to antimicrobial effects. Additionally, it can enhance the solubility and bioavailability of certain drugs, making it useful in pharmaceutical formulations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Sodium tert-decanoate is compared below with two structurally related compounds: sodium decanoate (linear-chain) and cadmium tert-decanoate (same carboxylate, different cation).

Inferred from vinyl tert-decanoate solubility ; *Inferred from vinyl acetate solubility .

Key Findings

Solubility and Hydrophobicity: The tert-branching in this compound drastically reduces water solubility compared to sodium decanoate. This property is leveraged in hydrophobic polymer matrices for battery electrolytes . Cadmium tert-decanoate’s insolubility and toxicity restrict its use, leading to its prohibition in materials governed by standards like Toyota’s TMR SAS0126n .

Biological and Environmental Impact: Sodium decanoate, a linear-chain analog, is widely used in laboratories and as a surfactant due to its moderate solubility and low toxicity . Cadmium tert-decanoate exemplifies the regulatory challenges associated with heavy metal carboxylates, which are banned in industrial applications due to environmental and health risks .

Industrial Relevance: this compound’s niche application in copolymer synthesis highlights its role in advanced material science, whereas sodium decanoate serves broader chemical and biological roles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.